molecular formula C13H8N2O2 B188190 Benzo[h][1,6]naphthyridine-5-carboxylic acid CAS No. 69164-28-9

Benzo[h][1,6]naphthyridine-5-carboxylic acid

Cat. No. B188190
CAS RN: 69164-28-9
M. Wt: 224.21 g/mol
InChI Key: CZTCXHGJESMLCB-UHFFFAOYSA-N
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Description

Benzo[h][1,6]naphthyridine-5-carboxylic acid is a class of heterocyclic compounds. It is also referred to as “benzodiazines” or “diazanaphthalenes” due to possessing a fused system of two pyridine rings . The compounds containing the naphthyridine scaffold are found in natural products (plants and marine organisms) or can be obtained synthetically .


Synthesis Analysis

The synthesis of Benzo[h][1,6]naphthyridine-5-carboxylic acid involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines . Another method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids .


Molecular Structure Analysis

The molecular formula of Benzo[h][1,6]naphthyridine-5-carboxylic acid is C13H8N2O2 . It has an average mass of 224.215 Da and a monoisotopic mass of 224.058578 Da .


Chemical Reactions Analysis

The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied . For instance, 1,5-Naphthyridine-3-carboxylates were hydrolyzed to prepare the corresponding 1,5-naphthyridine-3-carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[h][1,6]naphthyridine-5-carboxylic acid can be found on databases like PubChem and ChemSpider .

Scientific Research Applications

Chemical Synthesis and Functionalization

Benzo[h][1,6]naphthyridine derivatives have been explored in various chemical synthesis and functionalization processes. For example, regioselective functionalization techniques have been developed to selectively modify these compounds at specific sites, enabling the creation of diverse derivatives with potential applications in material science and pharmaceuticals (Cailly & Begtrup, 2010). Additionally, methods for synthesizing new quinoline fused heterocycles such as benzo[h]-1,6-naphthyridines have been reported, indicating their versatility in organic synthesis (Ghotekar et al., 2010).

Applications in Organic Light-Emitting Diodes (OLEDs)

Benzo[h][1,6]naphthyridine derivatives have been investigated for their potential use in OLEDs. Their rigid planar structure makes them suitable as luminescence materials in molecular recognition and as components in OLEDs, which are key in developing eco-friendly lighting sources and full-color display panels (Ryzhkova et al., 2022).

Pharmaceutical Research

While excluding specific drug use and dosage information, it's worth noting that benzo[h][1,6]naphthyridine derivatives have been investigated for their pharmaceutical properties. For example, their potential as human cytomegalovirus (HCMV) inhibitors was explored, showing the versatility of these compounds in medicinal chemistry (Chan et al., 2001).

Supramolecular Chemistry

Benzo[h][1,6]naphthyridine derivatives have been studied in the context of supramolecular chemistry. Investigations into their interactions with carboxylic acid derivatives have enhanced the understanding of noncovalent weak interactions, which are crucial in the formation of supramolecular architectures (Jin et al., 2011).

Exploration in Material Science

These compounds have also been explored for their applications in material science, particularly in the synthesis and characterization of novel compounds with potential applications in various fields, including electronics and photonics (Halim & Ibrahim, 2017).

Safety And Hazards

The safety and hazards information of Benzo[h][1,6]naphthyridine-5-carboxylic acid can be found on databases like PubChem .

Future Directions

The future directions of research on Benzo[h][1,6]naphthyridine-5-carboxylic acid could involve further exploration of its properties, from chemical structures and general mechanisms of action to more specialized molecular targets . The wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes .

properties

IUPAC Name

benzo[h][1,6]naphthyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13(17)12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)15-12/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTCXHGJESMLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318167
Record name benzo[h][1,6]naphthyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[h][1,6]naphthyridine-5-carboxylic acid

CAS RN

69164-28-9
Record name NSC326884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzo[h][1,6]naphthyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Bachowska - Chemistry of Heterocyclic Compounds, 2011 - Springer
A smooth synthesis of benzo[c][1,5]naphthyridine-6-carbonitrile and benzo[h][1,6]naphthyridine-5-carbonitrile, starting from benzonaphthyridine N-oxides, is achieved by treatment with …
Number of citations: 3 link.springer.com
B Bachowska - Chemistry of Heterocyclic Compounds, 2014 - hgs.osi.lv
B. Bachowska* A number of rearrangements starting with N-oxides may be used as convenient methods for the introduction of substi Page 1 406 ХИМИЯ ГЕТЕРОЦИКЛИЧЕСКИХ …
Number of citations: 3 hgs.osi.lv

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